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Compound of Interest

Compound Name:
Ethyl 2,3-dibromo-3-

phenylpropanoate

CAS No.: 5464-70-0

Cat. No.: B1222602

Get Quote

As an AI research assistant, I have compiled the following in-depth technical guide on the

spectroscopic data for CAS number 5464-70-0 and the associated compound mentioned in

your query, 5-(trifluoromethyl)-1H-tetrazole.

Clarification of Chemical Identity
It is important to note a discrepancy in the initial query. The provided CAS number, 5464-70-0,

corresponds to Ethyl 2,3-dibromo-3-phenylpropionate. However, the query also requested

information on 5-(trifluoromethyl)-1H-tetrazole, which is a different chemical entity with its own

unique CAS number (1817-79-4).

This guide will therefore provide a comprehensive overview of the spectroscopic data for both

compounds to ensure all aspects of your request are addressed.

Part 1: Ethyl 2,3-dibromo-3-phenylpropionate (CAS
5464-70-0)
Chemical Information

IUPAC Name: Ethyl 2,3-dibromo-3-phenylpropanoate[1]
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Molecular Formula: C₁₁H₁₂Br₂O₂[1]

Molecular Weight: 336.02 g/mol [1]

Structure:

Spectroscopic Data
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Ethyl 2,3-dibromo-3-phenylpropionate

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

7.38 m -
Aromatic protons

(C₆H₅)

5.33 d -
CH-Br (adjacent to

phenyl)

4.83 d -
CH-Br (adjacent to

carbonyl)

4.35 q - O-CH₂-CH₃

1.37 t - O-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2,3-dibromo-3-phenylpropionate
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Chemical Shift (δ, ppm) Assignment

167.66 C=O (ester)

137.66 Quaternary aromatic carbon

129.28 Aromatic CH

128.83 Aromatic CH

128.05 Aromatic CH

62.55 O-CH₂

50.73 CH-Br

47.06 CH-Br

13.87 CH₃

1.2.2 Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for Ethyl 2,3-dibromo-3-phenylpropionate

Wavenumber (cm⁻¹) Intensity Assignment

~1740 Strong C=O stretch (ester)

~1200 Strong C-O stretch (ester)

~3000-2850 Medium C-H stretch (aliphatic)

~3100-3000 Medium C-H stretch (aromatic)

~1600, 1450 Medium-Weak C=C stretch (aromatic ring)

~700-500 Strong C-Br stretch

1.2.3 Mass Spectrometry (MS)
The electron ionization mass spectrum of Ethyl 2,3-dibromo-3-phenylpropionate is expected to

show the molecular ion peak [M]⁺. Common fragmentation patterns would involve the loss of
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the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), bromine atoms (-Br), and cleavage

of the carbon-carbon bond between the two bromine-bearing carbons.

Experimental Protocols
1.3.1 NMR Spectroscopy
A sample of Ethyl 2,3-dibromo-3-phenylpropionate (5-10 mg) is dissolved in approximately 0.5-

0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to an NMR tube. ¹H

and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 90 MHz or

higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard.

1.3.2 IR Spectroscopy
The IR spectrum can be obtained using the KBr disc or nujol mull method. For the KBr disc

method, a small amount of the solid sample is ground with dry potassium bromide (KBr) and

pressed into a thin, transparent disc. For the nujol mull method, the sample is ground with a

few drops of nujol (mineral oil) to form a paste, which is then placed between two salt plates

(e.g., NaCl or KBr). The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

1.3.3 Mass Spectrometry
Mass spectra are typically obtained using an electron ionization (EI) mass spectrometer. The

sample is introduced into the ion source, where it is bombarded with a high-energy electron

beam, causing ionization and fragmentation. The resulting ions are then separated based on

their mass-to-charge ratio (m/z) and detected.

Visualizations
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Spectroscopic analysis workflow for Ethyl 2,3-dibromo-3-phenylpropionate.

Part 2: 5-(trifluoromethyl)-1H-tetrazole
Chemical Information

IUPAC Name: 5-(Trifluoromethyl)-1H-tetrazole

Molecular Formula: C₂HF₃N₄[2]

Molecular Weight: 138.05 g/mol [2]

Structure:

Spectroscopic Data
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 4: ¹H NMR Spectroscopic Data for 5-(trifluoromethyl)-1H-tetrazole derivatives
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Compound Solvent
Chemical Shift (δ,
ppm)

Multiplicity

5-

(trifluoromethyl)tetrazo

l-based energetic salts

CD₃OD 6.14 s

Table 5: ¹³C NMR Spectroscopic Data for 5-(trifluoromethyl)-1H-tetrazole derivatives

Compound Solvent
Chemical Shift (δ,
ppm)

Assignment

5-

(trifluoromethyl)tetrazo

l-based energetic salts

CD₃OD 151.8 Tetrazole ring carbon

5-

(trifluoromethyl)tetrazo

l-based energetic salts

CD₃OD
122.7 (q, J = 267.8

Hz)
CF₃

Table 6: ¹⁹F NMR Spectroscopic Data for 5-(trifluoromethyl)-1H-tetrazole derivatives

Compound Solvent
Chemical Shift (δ,
ppm)

Reference

5-trifluoromethyl-1,2-

dimethyl-1H-

pyrazolium chlorides

DMSO-d₆ -61.7 CCl₃F

2.2.2 Infrared (IR) Spectroscopy
Table 7: IR Spectroscopic Data for 5-(trifluoromethyl)-1H-tetrazole and its salts
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Compound Wavenumber (cm⁻¹) Assignment

5-(trifluoromethyl)tetrazol-

based salt
3348, 3153 N-H stretch

5-(trifluoromethyl)tetrazol-

based salt
1694 C=N stretch

5-(trifluoromethyl)tetrazol-

based salt
1285, 1173, 1144 C-F stretch

2.2.3 Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) of 5-(trifluoromethyl)-1H-tetrazole would provide

the exact mass of the molecular ion, confirming its elemental composition. Fragmentation in

mass spectrometry would likely involve the loss of N₂ and the trifluoromethyl group.

Experimental Protocols
2.3.1 Synthesis of 5-(trifluoromethyl)-1H-tetrazole Sodium Salt
Trifluoroacetamide is dehydrated with phosphorus pentoxide to produce trifluoroacetonitrile

gas. This gas is then reacted with sodium azide to yield the sodium salt of 5-

(trifluoromethyl)-1H-tetrazole with high yield.[3]

2.3.2 NMR Spectroscopy
A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). ¹H, ¹³C, and

¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts for ¹H

and ¹³C are referenced to an internal standard (TMS), while ¹⁹F NMR spectra are typically

referenced to an external standard like CFCl₃.

2.3.3 IR Spectroscopy
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The

sample, typically a solid, is prepared as a KBr pellet or a nujol mull.

2.3.4 Mass Spectrometry
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High-resolution mass spectra can be obtained using techniques such as Electrospray

Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-

flight (TOF) or Orbitrap mass analyzer.
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Synthesis of 5-(trifluoromethyl)-1H-tetrazole sodium salt.
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Spectroscopic analysis workflow for 5-(trifluoromethyl)-1H-tetrazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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